molecular formula C7H12N4O2 B253989 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

Katalognummer B253989
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: OSJNDDOOEYZEDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as HPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPT is a triazine derivative that has been synthesized through different methods. The purpose of

Wirkmechanismus

The mechanism of action of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed that 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one exerts its biological effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and fungi. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is its low toxicity. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have low toxicity in various in vitro and in vivo studies. This makes it a promising candidate for further research and potential clinical applications. However, one of the limitations of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is the development of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one's potential as a plant growth regulator. Additionally, further research is needed to understand the mechanism of action of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one and its potential applications in materials science.
Conclusion:
In conclusion, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been synthesized through various methods and has been extensively studied for its potential applications in medicine, agriculture, and materials science. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects, and its low toxicity makes it a promising candidate for further research. Future research directions for 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one include the development of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs, exploration of its potential as a plant growth regulator, and further understanding of its mechanism of action.

Synthesemethoden

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine-5-one with 2-chloro-1-propanol in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one as a white crystalline solid with a yield of 70-80%.

Wissenschaftliche Forschungsanwendungen

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have anticancer, antifungal, and antiviral properties. In agriculture, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used as a plant growth regulator. In materials science, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used as a precursor for the synthesis of various polymers and composites.

Eigenschaften

Produktname

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

Molekularformel

C7H12N4O2

Molekulargewicht

184.2 g/mol

IUPAC-Name

3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H12N4O2/c1-4(12)3-8-7-9-6(13)5(2)10-11-7/h4,12H,3H2,1-2H3,(H2,8,9,11,13)

InChI-Schlüssel

OSJNDDOOEYZEDB-UHFFFAOYSA-N

Isomerische SMILES

CC1=NNC(=NC1=O)NCC(C)O

SMILES

CC1=NNC(=NC1=O)NCC(C)O

Kanonische SMILES

CC1=NNC(=NC1=O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.